6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide
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Overview
Description
Pyridazine derivatives, such as the one you’re asking about, are heterocycles that contain two adjacent nitrogen atoms . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . Pyridazine ring are present in some commercially available drugs and agrochemicals .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by a six-membered ring with two adjacent nitrogen atoms . The specific structure of “6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide” would include additional functional groups attached to the pyridazine ring, but without specific information or an image, I can’t provide a detailed analysis.
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide” would depend on its specific structure. Pyridazine derivatives in general are characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide” would likely depend on its specific properties and potential applications. Pyridazine derivatives are a topic of ongoing research due to their wide range of biological activities and potential uses in medicine and agriculture .
properties
IUPAC Name |
6-chloro-N-[1-[4-(propanoylamino)phenyl]ethyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-3-15(22)19-12-6-4-11(5-7-12)10(2)18-16(23)13-8-9-14(17)21-20-13/h4-10H,3H2,1-2H3,(H,18,23)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANZEEHEQOBNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(C)NC(=O)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide |
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